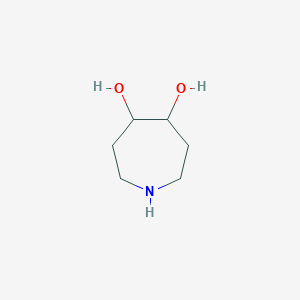
trans-Azepane-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Azepane-4,5-diol: is a seven-membered nitrogen-containing heterocyclic compound It is a derivative of azepane, characterized by the presence of hydroxyl groups at the 4th and 5th positions in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Azepane-4,5-diol can be achieved through several methods. One common approach involves the cyclization of appropriate linear precursors. For instance, the reaction of amino alcohols with formaldehyde and 1,2-ethanedithiol can lead to the formation of hydroxy-containing azepanes . Another method involves the use of azido nitriles, which undergo intramolecular dipolar cycloaddition to form tetrazole-fused azepanes .
Industrial Production Methods: Industrial production of this compound may involve the fermentation of specific strains of microorganisms. For example, the fungus Botrytis cinerea has been genetically modified to enhance the production of 1’,4’-trans-ABA-diol, a related compound . This approach leverages metabolic engineering techniques to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Azepane-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of alkenes can lead to the formation of vicinal diols, which are molecules with hydroxyl groups on neighboring carbons .
Common Reagents and Conditions: Common reagents used in these reactions include peroxycarboxylic acids for epoxidation and osmium tetroxide for hydroxylation . These reactions typically occur under mild conditions and can be catalyzed by various metal complexes.
Major Products: The major products formed from these reactions include highly functionalized azepanes, which can be further derivatized for various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, trans-Azepane-4,5-diol serves as a key intermediate for the preparation of more complex molecules.
Biology and Medicine: In biology and medicine, azepane derivatives, including this compound, have shown potential as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . These compounds can interact with specific enzymes and receptors, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of high-value materials, such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes .
Wirkmechanismus
The mechanism of action of trans-Azepane-4,5-diol involves its interaction with specific molecular targets and pathways. For example, it can inhibit glycosidases and glycosyl transferases, enzymes involved in carbohydrate metabolism . The compound’s hydroxyl groups play a crucial role in binding to the active sites of these enzymes, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to trans-Azepane-4,5-diol include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart is its specific configuration and the presence of hydroxyl groups at the 4th and 5th positions. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
azepane-4,5-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-3-7-4-2-6(5)9/h5-9H,1-4H2 |
InChI-Schlüssel |
HQISGUDQAWZSMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


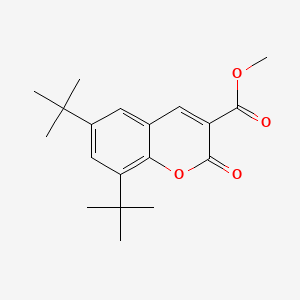
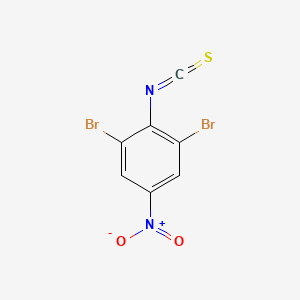

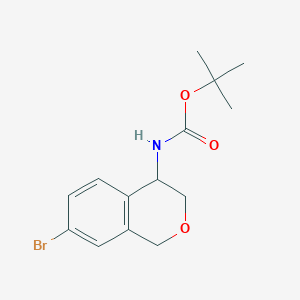


![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
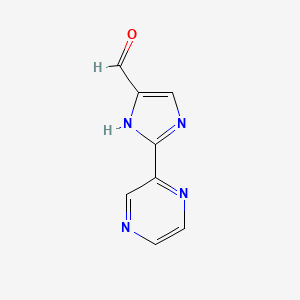
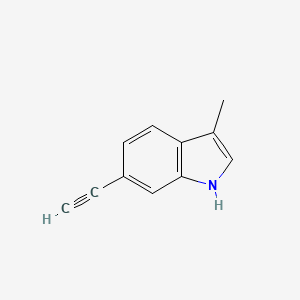
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)
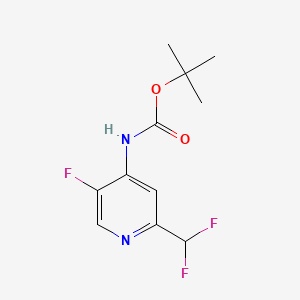
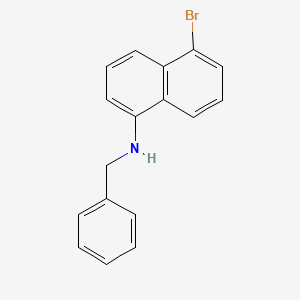
![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)
